molecular formula C4H4BrClF4 B3040730 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane CAS No. 232602-78-7

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

Cat. No.: B3040730
CAS No.: 232602-78-7
M. Wt: 243.42 g/mol
InChI Key: JICUEVPCQDXKAB-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is an organofluorine compound with the molecular formula C4H4BrClF4 It is characterized by the presence of bromine, chlorine, and four fluorine atoms attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane can be synthesized through a multi-step process involving the halogenation of butane derivatives. One common method involves the reaction of 1,1,2,2-tetrafluorobutane with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the butane chain .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions using specialized reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The purity of the final product is often enhanced through distillation and purification processes .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated butane derivatives, while reduction and oxidation reactions can produce different fluorinated butane compounds .

Scientific Research Applications

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical reactions, influencing the reactivity and stability of the compound. The fluorine atoms contribute to the compound’s unique properties, such as increased lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

    1-Bromo-4-chlorobutane: Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.

    1,1,2,2-Tetrafluorobutane: Lacks the bromine and chlorine atoms, leading to different reactivity.

    1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane: A shorter chain analog with similar halogenation patterns.

Uniqueness: 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is unique due to the combination of bromine, chlorine, and multiple fluorine atoms, which confer distinct chemical properties and reactivity patterns. This makes it valuable for specific applications where such properties are desired .

Properties

IUPAC Name

1-bromo-4-chloro-1,1,2,2-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICUEVPCQDXKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266091
Record name 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232602-78-7
Record name 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232602-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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